![molecular formula C6H5BrN4S B596492 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1306829-95-7](/img/structure/B596492.png)

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

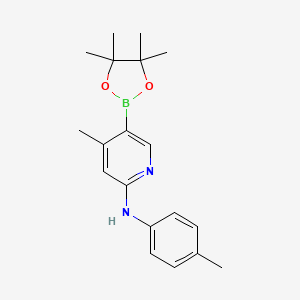

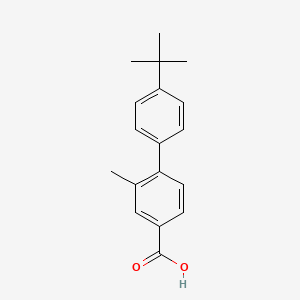

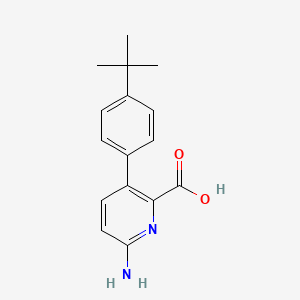

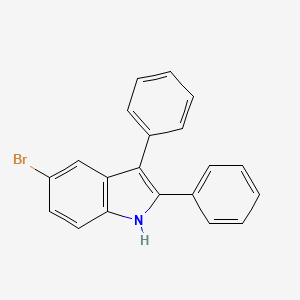

“3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound with the molecular formula C6H5BrN4S . It has a molecular weight of 245.1 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H5BrN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) . This compound is a part of the 2-amino-pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket .

Chemical Reactions Analysis

The bromination of 4-hydroxypyrazolo[3,4-d]pyrimidine and its N-methyl analogs leads to the corresponding 3-bromo derivatives . The reaction is inhibited by 4-hydroxypyrazolo[3,4-d]pyrimidine .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 245.1 . The compound should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity : A study focused on synthesizing various pyrazolo[3,4-d]pyrimidine ribonucleosides, including derivatives of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine, and testing their biological activities. These compounds showed significant antiviral, antitumor, and antiparasitic activities in vitro. For instance, 3-Bromoallopurinol ribonucleoside, a derivative, was more active than allopurinol ribonucleoside against Leishmania tropica within human macrophages in vitro (Cottam et al., 1984).

Synthesis and Evaluation of Anti-Microbial Additive : A compound containing a pyrazolo[1,5-a]pyrimidine moiety, similar in structure to this compound, was synthesized and tested as an antimicrobial additive in polyurethane varnishes and printing ink paste. This compound demonstrated a significant antimicrobial effect (El‐Wahab et al., 2015).

Herbicidal Activity : A study synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity. Some compounds showed promising inhibition activities against various plants at a specific dosage, highlighting potential applications in agriculture (Luo et al., 2017).

Antiviral and Antitumor Activities : Research on pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides, structurally related to this compound, indicated significant in vitro activity against HSV-2 and measles viruses, as well as inhibitory effects on leukemia cell growth (Ugarkar et al., 1984).

Synthesis of New Heterocycles with Antiproliferative Properties : Coumarin derivatives, including pyrazolo[3,4-d]pyrimidine, were synthesized and evaluated for their antitumor activity. Some compounds exhibited promising antitumor activity against liver carcinoma, suggesting potential applications in cancer research (Gomha et al., 2015).

Analgesic Activity : A study on 1-benzoyl-substituted-6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidines, related to the compound , reported non-toxic and pronounced analgesic activities, suggesting potential for pain relief applications (Ofitserova et al., 2020).

Safety and Hazards

The safety information for “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Zukünftige Richtungen

The future directions for “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” could involve expanding the scope of fused pyrimidines as kinase inhibitor scaffolds . This could involve the synthesis and modification of pyrido[3,4-d]pyrimidines . The aim would be to discover novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged .

Wirkmechanismus

Target of Action

The primary targets of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

Mode of Action

This compound interacts with its kinase targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The action of this compound affects the kinase signaling pathways . Many kinases have been found to be closely linked to tumor proliferation and survival, and therefore kinase inhibition represents an effective treatment for cancer .

Result of Action

The result of the action of this compound is the inhibition of kinase activity . This inhibition can lead to the prevention of tumor proliferation and survival, making it an effective treatment for cancer .

Eigenschaften

IUPAC Name |

3-bromo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEIXBIKEFRPGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=NNC(=C2C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1306829-95-7 |

Source

|

| Record name | 3-bromo-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

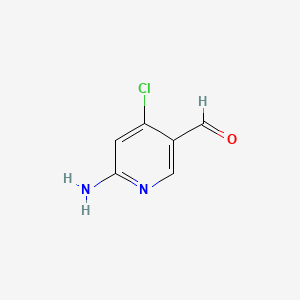

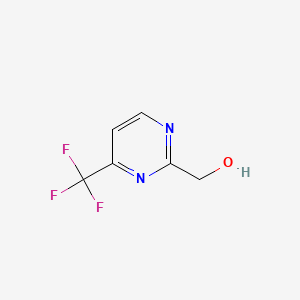

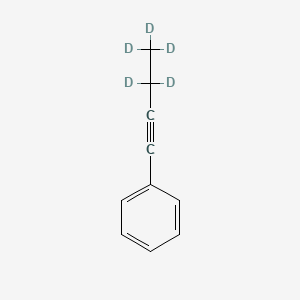

![Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B596418.png)